1-(2-Chloro-4-pyridylcarbonyl)-2-methylpiperidine

Description

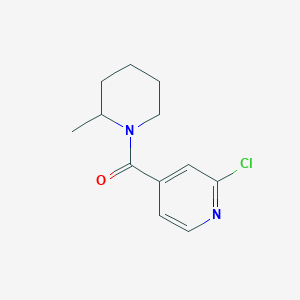

1-(2-Chloro-4-pyridylcarbonyl)-2-methylpiperidine (CAS: 1019372-03-2) is a piperidine-based compound featuring a 2-chloro-4-pyridylcarbonyl substituent. Piperidine derivatives are prominent in medicinal chemistry due to their structural versatility and biological relevance, including antimicrobial, anti-inflammatory, and insect-repellent activities . The compound’s synthesis typically involves coupling reactions between substituted pyridine carbonyl chlorides and methylpiperidine derivatives, as inferred from analogous synthetic routes in and . Its molecular formula is C₁₂H₁₃ClN₂O, with a molecular weight of 248.7 g/mol (calculated from and ). The 2-chloro substituent on the pyridine ring and the methyl group at the piperidine’s 2-position are critical for its electronic and steric properties, influencing interactions with biological targets .

Properties

IUPAC Name |

(2-chloropyridin-4-yl)-(2-methylpiperidin-1-yl)methanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15ClN2O/c1-9-4-2-3-7-15(9)12(16)10-5-6-14-11(13)8-10/h5-6,8-9H,2-4,7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZJMOBJLNCPSDE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCCN1C(=O)C2=CC(=NC=C2)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Chloro-4-pyridylcarbonyl)-2-methylpiperidine can be synthesized through several methods. One common approach involves the reaction of 2-chloro-4-pyridinecarboxylic acid with 2-methylpiperidine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction typically occurs in an organic solvent such as dichloromethane at room temperature.

Industrial Production Methods: For industrial-scale production, the synthesis may involve optimized reaction conditions to increase yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Chloro-4-pyridylcarbonyl)-2-methylpiperidine undergoes various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

Reduction Reactions: Reduction of the carbonyl group can yield alcohol derivatives.

Common Reagents and Conditions:

Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.

Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products:

Substitution: Products include azido or thiocyanato derivatives.

Oxidation: N-oxides or other oxidized forms.

Reduction: Alcohol derivatives.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds containing chlorinated pyridine derivatives often exhibit enhanced anticancer properties. For instance, studies have shown that chlorinated analogs can significantly improve binding affinity to targets involved in cancer progression. The "magic chloro effect" refers to the observation that the presence of chlorine can dramatically increase the potency of certain compounds against various cancer cell lines, including breast adenocarcinoma and lung cancer .

Antimicrobial Properties

The piperidine scaffold is known for its antibacterial and antifungal activities. Compounds similar to 1-(2-Chloro-4-pyridylcarbonyl)-2-methylpiperidine have been evaluated for their effectiveness against resistant strains of bacteria and fungi. Structure-activity relationship (SAR) studies suggest that modifications in the piperidine structure can enhance antimicrobial efficacy .

Neurological Applications

Piperidine derivatives have been investigated for their potential as monoamine oxidase (MAO) inhibitors, which are relevant in treating depression and neurodegenerative diseases. The specific compound may exhibit selective inhibition of MAO-A or MAO-B, leading to increased levels of neurotransmitters such as serotonin and dopamine in the brain .

Case Study 1: Anticancer Efficacy

A study demonstrated that a related chlorinated compound showed over 1000-fold enhancement in potency against cancer cell lines when compared to non-chlorinated counterparts. This effect was attributed to improved binding interactions facilitated by the chlorine substituent .

Case Study 2: Antimicrobial Activity

In a series of experiments targeting Mycobacterium tuberculosis, piperidine derivatives were shown to inhibit bacterial growth effectively. The compound's structural features were linked to its ability to penetrate bacterial membranes, enhancing its therapeutic potential against resistant strains .

Data Tables

Here are some summarized findings from recent studies on related compounds:

Mechanism of Action

The mechanism of action of 1-(2-Chloro-4-pyridylcarbonyl)-2-methylpiperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, potentially inhibiting or modulating the activity of these targets. This interaction can affect various biochemical pathways, leading to the observed effects.

Comparison with Similar Compounds

Key Compounds :

1-(2-Chloro-4-pyridylcarbonyl)-3-methylpiperidine (CAS: 1019466-21-7)

1-(2-Chloro-4-pyridylcarbonyl)-4-methylpiperidine (CAS: 720693-06-1)

1-(3-Cyclohexen-1-ylcarbonyl)-2-methylpiperidine (AI3-37220, CAS: 69462-43-7)

Insights :

- Carbonyl Group Variation : Replacing the chloropyridylcarbonyl group with a cyclohexenylcarbonyl moiety (as in AI3-37220) significantly enhances repellent efficacy against mosquitoes, likely due to improved hydrophobicity and binding to insect olfactory receptors .

Analogues with Different Aromatic Moieties

Key Compounds :

1-(3-Chlorobenzoyl)-2-methylpiperidine (CAS: 330468-99-0)

1-(4-Chlorobenzoyl)-2-methylpiperidine (CAS: 19202-07-4)

Insights :

- The pyridyl group in the target compound may offer superior binding to nicotinic acetylcholine receptors (common in insecticidal targets) compared to benzoyl analogues, which are more lipophilic but lack nitrogen’s hydrogen-bonding capacity .

Pharmacologically Active Piperidine Derivatives

Key Compounds :

1-(2-Chloroacetyl)-3-methyl-2,6-bis(3,4,5-trimethoxyphenyl)piperidine-4-one (CAS: Unavailable, )

1-Acetyl-t-3-ethyl-r-2,c-6-bis(4-methoxyphenyl)piperidin-4-one (CAS: Unavailable, )

Insights :

- The target compound’s simpler structure may favor synthetic accessibility and pharmacokinetic properties (e.g., absorption) over highly substituted analogues, though it may lack the broad-spectrum activity of multi-aromatic derivatives .

Biological Activity

1-(2-Chloro-4-pyridylcarbonyl)-2-methylpiperidine (CAS No. 1019372-03-2) is a piperidine derivative that has garnered attention in medicinal chemistry for its potential biological activities. This compound's structural characteristics, particularly the chloro and carbonyl groups, suggest possible interactions with various biological targets, making it a candidate for further research into its pharmacological properties.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C_{12}H_{14}ClN_{2}O

- Molecular Weight : 240.70 g/mol

The compound features a piperidine ring substituted with a chloro group and a carbonyl group attached to a pyridine ring, which may influence its biological activity through various mechanisms.

Anticancer Properties

Recent studies have suggested that piperidine derivatives exhibit significant anticancer activity. For instance, research indicates that compounds with similar structural motifs can inhibit tumor growth and induce apoptosis in cancer cells. The mechanism often involves the modulation of signaling pathways related to cell proliferation and survival .

Antimicrobial Activity

Piperidine derivatives have also been investigated for their antimicrobial properties. The presence of halogen atoms, such as chlorine, in the structure can enhance the compound's ability to disrupt microbial cell membranes or interfere with essential metabolic processes . Studies have shown that similar compounds possess activity against both Gram-positive and Gram-negative bacteria, indicating a broad spectrum of antimicrobial efficacy .

The biological activity of this compound may involve:

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways, thus altering cellular functions.

- Receptor Modulation : It may bind to particular receptors, influencing signaling cascades that regulate cell growth and differentiation.

- DNA Interaction : Some studies suggest that similar compounds can intercalate into DNA, leading to disruptions in replication and transcription processes.

Study on Anticancer Activity

In a study focusing on the anticancer effects of piperidine derivatives, researchers evaluated the cytotoxicity of several analogs against various cancer cell lines. The results indicated that compounds with structural similarities to this compound exhibited IC50 values ranging from 10 to 30 µM, demonstrating significant potency against specific cancer types .

Antimicrobial Efficacy Assessment

Another investigation assessed the antimicrobial activity of piperidine derivatives against clinical isolates. The study employed disk diffusion methods to evaluate the effectiveness of these compounds. Results showed that several derivatives had minimum inhibitory concentrations (MIC) below 100 µg/mL against both Gram-positive and Gram-negative bacteria .

Structure-Activity Relationship (SAR)

A comprehensive SAR analysis was performed on piperidine derivatives to identify key structural features contributing to their biological activities. The study highlighted that the presence of electron-withdrawing groups, such as chlorine at specific positions on the aromatic ring, significantly enhanced the anticancer and antimicrobial activities of these compounds .

Data Summary Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.